9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is a heterocyclic compound with a complex structure that includes bromine, nitrogen, and oxygen atoms. This compound is part of the isoquinoline family, known for its diverse applications in medicinal and synthetic organic chemistry. The molecular formula of this compound is C14H7BrN2O, and it has a molecular weight of 299.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of nanostructured catalysts. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
9-Bromobenzo[h]isoquinoline-6-carbonitrile: Lacks the 2-oxide group but shares a similar core structure.
Benzo[h]isoquinoline-6-carbonitrile: Does not contain the bromine atom.
9-Bromoisoquinoline: A simpler structure without the nitrile and 2-oxide groups.
Uniqueness
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, nitrile group, and 2-oxide group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
CAS No. |
919293-11-1 |
---|---|
Molecular Formula |
C14H7BrN2O |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-carbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-11-1-2-12-10(7-16)5-9-3-4-17(18)8-14(9)13(12)6-11/h1-6,8H |
InChI Key |
CPIXULVNZJVXDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Br)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.